Cas no 864721-95-9 (Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-)

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- structure
864721-95-9 structure
Produktname:Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-
CAS-Nr.:864721-95-9
MF:C20H24O6
MW:360.400966644287
CID:5597218

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-
    • (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-3b,4,4a,6,6a,7a,7b,8b,9,10-Decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one
    • 7α,8α-Epoxytriptolide
    • Inchi: 1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12+,13-,14-,16+,17-,18-,19-,20+/m0/s1
    • InChI-Schlüssel: DFBIRQPKNDILPW-QJKGDASQSA-N
    • Lächelt: C[C@]12CCC3C(=O)OCC=3[C@]1([H])C[C@H]1O[C@@]31[C@@H]([C@@]1(C(C)C)O[C@H]1[C@@H]1O[C@]231)O

Experimentelle Eigenschaften

  • Dichte: 1.48±0.1 g/cm3(Predicted)
  • Schmelzpunkt: 211-213 °C
  • Siedepunkt: 601.7±55.0 °C(Predicted)
  • pka: 14.25±0.60(Predicted)

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1R:LiBH4, R:BF3-Et2O, S:THF
2.1S:C5H5N
3.1R:O(C(=O)CF3)2, R:C5H5N, S:CH2Cl2
4.1R:N2H4, R:H2O, S:MeOH
5.1R:mCPBA, R:Na2HPO4, S:Benzene, 48 h
Referenz
Synthesis of the analogs of triptolide: 7,8-deoxytriptolide, 7α,8α-epoxytriptolide and related ketones
By Zhang, Fan and Li, Yuan Chao, Chinese Chemical Letters, 2005, 16(2), 205-208

Herstellungsverfahren 2

Reaktionsbedingungen
1.1R:4-DMAP, S:C5H5N, 24 h, rt
2.1R:Et3N, R:C5H5N, R:MeSO2Cl, R:O(C(=O)CF3)2, S:CH2Cl2, 0°C; 12 h, rt
3.1R:H2O, R:N2H4-H2O, S:MeOH, 10 min, rt
4.1R:Na2HPO4, R:mCPBA, S:Benzene, 96 h, rt
Referenz
Semisynthesis of triptolide analogues: Effect of B-ring substituents on cytotoxic activities
By Xu, Hongtao et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(24), 5671-5674

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Raw materials

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Preparation Products

Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Verwandte Literatur

Empfohlene Lieferanten
江苏科伦多食品配料有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
江苏科伦多食品配料有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Heyuan Broad Spectrum Biotechnology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Chong Da Prostaglandin Fine Chemicals Co., Ltd.